molecular formula C18H35N3O3 B14781471 tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate

Cat. No.: B14781471
M. Wt: 341.5 g/mol
InChI Key: IGMDHOXSVQGQBR-UHFFFAOYSA-N
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Description

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a pyrrolidine ring, and an amino acid derivative. Its molecular formula is C15H29N3O3, and it has a molecular weight of 299.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate include:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group, pyrrolidine ring, and amino acid derivative makes it a versatile compound with a wide range of applications .

Properties

Molecular Formula

C18H35N3O3

Molecular Weight

341.5 g/mol

IUPAC Name

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-9-8-14(10-20)11-21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3

InChI Key

IGMDHOXSVQGQBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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